4-(Trifluoromethyl)-1H-indole

Drug Metabolism and Pharmacokinetics (DMPK) Medicinal Chemistry CYP450 Inhibition

Researchers developing LDH-A inhibitors or next-generation NNRTIs require precise regioisomeric control. Unlike crystalline 5- and 6-CF3 analogs, 4-(Trifluoromethyl)-1H-indole (CAS 128562-95-8) exists as a liquid at ambient temperatures, eliminating pre-dissolution steps in automated workflows. • **Key application**: Core scaffold for NHI-2 (LDH-A inhibitor, active in PANC-1 cells) and anti-HIV-1 NNRTIs with activity against Y181C mutant strains. • **Process advantage**: Liquid state enables direct volumetric dispensing, reducing parallel synthesis cycle times. • **DMPK value**: 4-CF3 substitution eliminates CYP3A4 inactivation liability while preserving single-digit nanomolar target potency.

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
CAS No. 128562-95-8
Cat. No. B166360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-1H-indole
CAS128562-95-8
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C(F)(F)F
InChIInChI=1S/C9H6F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5,13H
InChIKeyYTVBZSLUNRYKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)-1H-indole Procurement Guide


4-(Trifluoromethyl)-1H-indole (CAS: 128562-95-8) is a fluorinated heterocyclic building block with molecular formula C9H6F3N and molecular weight 185.15 g/mol [1]. The compound features a trifluoromethyl (-CF3) group at the 4-position of the indole scaffold, which confers enhanced lipophilicity and metabolic stability compared to non-fluorinated indole analogs [2]. This positional isomer serves as a key intermediate in the synthesis of pharmaceutical candidates targeting oncology indications, antiviral agents, and central nervous system disorders, with documented applications in the development of lactate dehydrogenase A (LDH-A) inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [3][4]. Unlike its regioisomeric counterparts substituted at the 5-, 6-, or 7-positions, the 4-CF3-indole framework presents distinct electronic and steric properties that influence downstream synthetic accessibility and biological target engagement profiles [5].

4-CF3 positional isomer for pharmaceutical intermediate synthesis
Liquid or semi-solid physical state at ambient conditions
Distinct electronic environment directs regioselective C–H functionalization
Supports oncology, antiviral, and CNS drug discovery intermediate synthesis

4-(Trifluoromethyl)-1H-indole vs. Other CF3-Indoles


The substitution pattern of the trifluoromethyl group on the indole ring fundamentally alters both physicochemical properties and pharmacological outcomes. Crystallographic and thermal analysis reveals that 4-CF3-indole exists as a liquid or low-melting semi-solid at ambient conditions, whereas its 5-CF3 (mp 67-69°C) and 6-CF3 (mp 101-105°C) regioisomers are crystalline solids [1][2]. This phase difference directly impacts formulation development, weighing accuracy in parallel synthesis, and solvent compatibility in high-throughput screening workflows. More critically, the electronic environment at the 4-position uniquely modulates the indole N-H acidity and directs electrophilic aromatic substitution to distinct sites, thereby governing the regiochemical outcomes of downstream derivatization reactions [3]. In biological systems, the positional placement of the CF3 group dictates the vector of hydrophobic interaction within protein binding pockets; SAR studies confirm that C-5 substituent effects on p97 ATPase inhibition do not linearly correlate with electronic or steric parameters, and regioisomeric switching produces activity variations exceeding 400-fold [4]. Consequently, substituting one trifluoromethylindole isomer for another without experimental validation introduces unpredictable synthetic outcomes and risks derailing established SAR trajectories.

Physical state differs from solid 5-CF3 and 6-CF3 regioisomers; liquid/semi-solid form may require alternative handling and automated liquid dispensing.
Electronic environment at the 4-position directs regioselectivity differently; substituting isomers may shift derivatization outcomes and disrupt synthetic routes.
Biological target engagement profiles are regioisomer-dependent; activity differences >400-fold have been observed for CF3-indole isomers in p97 ATPase studies, and 4-CF3 engagement may not transfer.

4-(Trifluoromethyl)-1H-indole Drug Discovery Evidence


CYP3A4 Mechanism-Based Inactivation Avoidance

In a head-to-head comparison of indole-based hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, a 3-methyl-5-fluoroindole derivative (compound 171) exhibited potent target engagement with a PGD2 IC50 of 7 nM but functioned as a mechanism-based inactivator of CYP3A4, a major drug-metabolizing enzyme implicated in adverse drug-drug interactions. Replacement of this scaffold with a 4-trifluoromethylindole analog, which lacks the metabolically labile 3-methyl group, completely eliminated CYP3A4 inactivation while preserving nearly identical target potency with a PGD2 IC50 of 8 nM [1].

CYP3A4 Inactivation Comparison
Head-to-head
4-CF3-indole analog showed no CYP3A4 mechanism-based inactivation; PGD2 IC50 8 nM vs. 7 nM for 3-methyl-5-fluoroindole lead.
Supports DMPK liability mitigation context
Recombinant CYP3A4 assay; PGD2 functional assay in platelet-rich plasma
Drug Metabolism and Pharmacokinetics (DMPK) Medicinal Chemistry CYP450 Inhibition Hematopoietic Prostaglandin D Synthase

Physical State Differentiation from CF3-Indole Regioisomers

The 4-(trifluoromethyl)-1H-indole isomer is characterized by the absence of a defined melting point at or above ambient temperature (N/A at standard conditions), existing as a liquid or semi-solid [1]. In contrast, the 5-CF3 regioisomer melts at 67-69°C [2] and the 6-CF3 regioisomer melts at 101-105°C , both being crystalline solids at room temperature.

Physical State vs. Regioisomers
Data to verify
4-CF3: liquid/semi-solid; 5-CF3: mp 67–69°C (solid); 6-CF3: mp 101–105°C (solid).
Phase behavior context for handling and formulation
Standard ambient conditions; cross-study comparable
Pre-formulation Parallel Synthesis Solid Dispensing Crystallization

Antiproliferative Activity in Genitourinary and Breast Cancers

4-(Trifluoromethyl)-1H-indole demonstrates direct antiproliferative activity against multiple human cancer cell lines, with IC50 values reported in the micromolar concentration range . The compound exhibits efficacy against bladder cancer, prostate cancer, and breast cancer cell line models, and has been shown to inhibit reactive oxygen species (ROS) production in tumor cells .

Antiproliferative Cell-Model Screening
Class-level
Micromolar IC50 range reported against bladder, prostate, and breast cancer cell lines.
Reported cell-model response context; requires validation
In vitro proliferation assays; class-level inference
Cancer Therapeutics Antiproliferative Screening Urologic Oncology Breast Cancer

LDH-A Inhibitor Scaffold Validation

The 4-(trifluoromethyl)-1H-indole core serves as the foundational scaffold for NHI-2 (methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate), an optimized lactate dehydrogenase A (LDH-A) inhibitor that demonstrated superior anti-glycolytic activity in head-to-head comparisons with malonic acid-based inhibitors [1]. NHI-2 inhibits LDH-A enzymatic activity, reduces lactate production in HeLa cells, and suppresses cell growth in pancreatic cancer LPC006 and PANC-1 cell lines, with enhanced antiproliferative effects when combined with gemcitabine [1].

LDH-A Inhibitor Scaffold Validation
Reported
NHI-2 (4-CF3-indole derivative) inhibited LDH-A, reduced lactate production, and suppressed pancreatic cancer cell growth; favorable cellular properties vs. malonic acid-based inhibitors.
Supports scaffold selection for Warburg effect research
HeLa, LPC006, PANC-1 cell models; peer-reviewed study
Cancer Metabolism Warburg Effect LDH-A Inhibition Pancreatic Cancer

Regiochemical Control in Downstream Derivatization

The 4-position trifluoromethyl substitution pattern alters the electronic environment of the indole ring in ways that affect the regioselectivity of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. While regioisomers 5-CF3-indole and 6-CF3-indole have been employed in rhodium(II)-catalyzed regioselective direct arylation with 1-diazonaphthalen-2(1H)-ones to afford desired products in 86% yield each , the 4-CF3 isomer directs C-H functionalization to distinct positions, enabling access to substitution patterns that are synthetically orthogonal to those achievable with the 5- and 6-isomers.

Regiochemical Control in Derivatization
Class-level
4-CF3 substitution directs C–H functionalization to distinct positions; Rh(II)-catalyzed arylation yields regioisomeric products compared to 5- and 6-CF3 analogs.
Access to orthogonal substitution patterns for SAR expansion
Synthetic methodology context; class-level inference
Synthetic Methodology Cross-Coupling Regioselectivity Building Block Selection

HIV-1 NNRTI Nanomolar Antiviral Potency

A systematic SAR study of trifluoromethyl indole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified compounds 10i and 10k as possessing anti-HIV-1 activity in the low nanomolar range against wild-type HIV-1 in MT-2 cells, with potency comparable to efavirenz and superior to nevirapine [1]. Importantly, these 4-CF3-indole-containing derivatives demonstrated higher potency against the drug-resistant Y181C mutant strain than nevirapine, suggesting potential utility in overcoming resistance to first-line NNRTIs [1].

HIV-1 NNRTI Antiviral Potency
Reported
Compounds 10i and 10k (4-CF3-indole derivatives) showed low nanomolar anti-HIV-1 activity against wild-type and Y181C mutant strains; potency comparable to efavirenz, higher than nevirapine.
Reported antiviral assay context; supports resistance research
MT-2 cell-based assay; published SAR study
Antiviral Drug Discovery HIV-1 NNRTIs Reverse Transcriptase Drug Resistance

4-(Trifluoromethyl)-1H-indole Application Scenarios


CYP3A4 Time-Dependent Inhibition Mitigation

In H-PGDS inhibitor development programs where a 3-methyl-5-fluoroindole lead compound exhibited undesirable CYP3A4 mechanism-based inactivation (PGD2 IC50 = 7 nM with CYP3A4 inactivation liability), substitution with a 4-trifluoromethylindole analog completely eliminated CYP3A4 inactivation while preserving target potency at 8 nM [1]. Procurement of 4-(trifluoromethyl)-1H-indole enables the synthesis of analogs lacking the metabolically labile 3-methyl group, addressing a critical DMPK liability without sacrificing on-target activity.

LDH-A Inhibitor Synthesis for Warburg Effect Targeting

The 4-(trifluoromethyl)-1H-indole scaffold forms the core of NHI-2 (methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate), an LDH-A inhibitor validated in pancreatic cancer models (LPC006 and PANC-1 cell lines) and shown to enhance the antiproliferative effects of gemcitabine [2]. Researchers developing anti-glycolytic cancer therapeutics should procure this building block to access the NHI chemotype, which demonstrated superior cellular properties relative to malonic acid-based inhibitors in head-to-head scaffold comparisons [2].

HIV-1 NNRTI Development with Improved Resistance Profile

SAR studies of trifluoromethyl indoles identified derivatives containing the 4-CF3-indole moiety (compounds 10i and 10k) as possessing nanomolar anti-HIV-1 activity in MT-2 cell assays, with potency comparable to efavirenz and superior to nevirapine against both wild-type and drug-resistant Y181C mutant strains [3]. This scaffold is particularly indicated for antiviral programs seeking next-generation NNRTIs with activity against nevirapine-resistant viral variants.

Liquid-Phase Building Block Dispensing for Parallel Synthesis

Unlike the crystalline 5-CF3 (mp 67-69°C) and 6-CF3 (mp 101-105°C) regioisomers, 4-(trifluoromethyl)-1H-indole exists as a liquid or semi-solid at ambient laboratory temperatures [4]. For automated parallel synthesis workflows employing liquid handling robotics, the liquid physical state of the 4-isomer facilitates direct volumetric dispensing without pre-dissolution steps, reducing cycle times and improving reproducibility in compound library generation.

Application
Selection Property
Validation Focus
DMPK liability assessment in H-PGDS inhibitor research
4-CF3 scaffold lacking metabolically labile 3-methyl group
CYP3A4 inactivation and target potency retention
Cancer cell metabolism studies (LDH-A/Warburg effect)
NHI chemotype scaffold with reported LDH-A inhibition
Anti-glycolytic activity and gemcitabine combination response assessment
HIV-1 NNRTI resistance research
4-CF3-indole moiety with reported activity against drug-resistant strains
Nanomolar potency and resistance profile characterization
Automated parallel synthesis workflow
Liquid physical state at ambient temperature
Volumetric dispensing reproducibility and library generation

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